molecular formula C12H9ClN2O B1682265 N-(3-chlorophenyl)picolinamide CAS No. 61350-00-3

N-(3-chlorophenyl)picolinamide

Cat. No. B1682265
CAS RN: 61350-00-3
M. Wt: 232.66 g/mol
InChI Key: SUYUTNCKIOLMAJ-UHFFFAOYSA-N
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Description

“N-(3-chlorophenyl)picolinamide” is a chemical compound with the IUPAC name N-(3-chlorophenyl)-2-pyridinecarboxamide . It has a molecular weight of 232.67 .


Synthesis Analysis

The synthesis of “N-(3-chlorophenyl)picolinamide” involves several steps. One method involves the use of peracetic acid, 4-tolyl iodide, and platinum on carbon at 20°C for 12 hours . Another method involves the use of N-iodo-succinimide, [bis(acetoxy)iodo]benzene, and copper(I) chloride in N,N-dimethyl-formamide at 60°C for 3 hours .


Molecular Structure Analysis

The molecular formula of “N-(3-chlorophenyl)picolinamide” is C12H9ClN2O . The InChI code is 1S/C12H9ClN2O/c13-9-4-3-5-10(8-9)15-12(16)11-6-1-2-7-14-11/h1-8H,(H,15,16) .


Physical And Chemical Properties Analysis

“N-(3-chlorophenyl)picolinamide” is a solid compound that should be stored in an inert atmosphere, preferably in a freezer, under -20°C . It has a high GI absorption and is BBB permeant .

Scientific Research Applications

Radioligand Development for Brain Imaging

N-(3-chlorophenyl)picolinamide derivatives have been explored for their potential in brain imaging. A notable derivative, KALB001, exhibited improved binding affinity and was developed as an 18F-labeled radioligand for Positron Emission Tomography (PET) imaging of metabotropic glutamate receptor subtype 4 (mGlu4) in the brain. This derivative represents the first 18F-labeled mGlu4 radioligand, offering possibilities for future human studies in neurological research (Kil et al., 2014).

Organometallic Chemistry

The compound has been used in the formation of various organometallic complexes. For instance, its reaction with iridium resulted in unique complexes with potential applications in materials science and catalysis. These complexes demonstrated distinct bonding patterns and electronic properties, which are valuable for studying the fundamentals of organometallic chemistry and their potential applications (Dasgupta et al., 2008).

Anticancer Research

N-(3-chlorophenyl)picolinamide-based complexes have also been investigated for their anticancer properties. Novel rhodium, iridium, and ruthenium half-sandwich complexes containing this compound showed promising cytotoxicities against cancer cells. The variations in their structures and the presence of different halides significantly influenced their effectiveness, indicating their potential as anticancer agents (Almodares et al., 2014).

Catalysis and Synthesis

N-(3-chlorophenyl)picolinamide has been used in catalysis, particularly in the selective synthesis of isoquinolines. It acted as a traceless directing group in the cobalt-catalyzed oxidative annulation of benzylamides with alkynes. This process demonstrated good regioselectivity and functional group tolerance, underlining its utility in the synthesis of complex organic molecules (Kuai et al., 2017).

Lanthanide Complex Formation

The compound has been used to form complexes with lanthanides, such as lanthanide nitrates, thiocyanates, and perchlorates. These complexes have been studied for their spectral properties, indicating the versatility of N-(3-chlorophenyl)picolinamide in coordination chemistry and potential applications in materials science (Condorelli et al., 1974).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

Future Directions

“N-(3-chlorophenyl)picolinamide” has shown efficacy in preclinical rodent models of Parkinson’s Disease, both alone and in combination with l-DOPA or an adenosine 2A receptor antagonist . This suggests potential roles for selective mGlu4 PAMs in the symptomatic treatment of Parkinson’s Disease and as a possible augmentation strategy with either l-DOPA or A2A antagonists .

properties

IUPAC Name

N-(3-chlorophenyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O/c13-9-4-3-5-10(8-9)15-12(16)11-6-1-2-7-14-11/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYUTNCKIOLMAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356877
Record name N-(3-chlorophenyl)picolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)picolinamide

CAS RN

61350-00-3
Record name N-(3-chlorophenyl)picolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
CK Jones, M Bubser, AD Thompson… - … of Pharmacology and …, 2012 - ASPET
Parkinson's disease (PD) is a debilitating neurodegenerative disorder associated with severe motor impairments caused by the loss of dopaminergic innervation of the striatum. …
Number of citations: 96 jpet.aspetjournals.org
RM Lord, M Zegke, AM Basri, CM Pask… - Inorganic …, 2021 - ACS Publications
This work presents the synthesis of eight new rhodium(III) dihalido complexes, [RhX 2 (L)(LH)] (where X = Cl or I), which incorporate two bidentate N-(3-halidophenyl)picolinamide …
Number of citations: 8 pubs.acs.org
E Le Poul, C Bolea, F Girard, S Poli, D Charvin… - … of Pharmacology and …, 2012 - ASPET
Positive allosteric modulators (PAMs) of metabotropic glutamate receptor 4 (mGluR4) have been proposed as a novel therapeutic approach for the treatment of Parkinson's disease. …
Number of citations: 105 jpet.aspetjournals.org
KJ Gregory, MJ Noetzel, CM Niswender - Progress in molecular biology …, 2013 - Elsevier
The metabotropic glutamate receptors (mGlus) mediate a neuromodulatory role throughout the brain for the major excitatory neurotransmitter, glutamate. Seven of the eight mGlu …
Number of citations: 60 www.sciencedirect.com
N Rabeh, B Hajjar, JO Maraka… - Biomedicine & …, 2023 - Elsevier
Glutamate, an excitatory neurotransmitter, is essential for neuronal function, and it acts on ionotropic or metabotropic glutamate receptors (mGluRs). A disturbance in glutamatergic …
Number of citations: 3 www.sciencedirect.com
H Iderberg, N Maslava, AD Thompson, M Bubser… - …, 2015 - Elsevier
Metabotropic glutamate receptor 4 (mGlu 4 ) negatively modulates GABA and glutamate release in the ‘indirect pathway’ of the basal ganglia, and has thus been proposed as a …
Number of citations: 51 www.sciencedirect.com
CJ Williams, DT Dexter - Journal of neurochemistry, 2014 - Wiley Online Library
Neurodegenerative disorders possess common pathological mechanisms, such as protein aggregation, inflammation, oxidative stress (OS) and excitotoxicity, raising the possibility of …
Number of citations: 52 onlinelibrary.wiley.com
PJ Flor, FC Acher - Biochemical pharmacology, 2012 - Elsevier
Group-III metabotropic glutamate receptors (mGluRs) comprise four structurally related brain and retinal G protein-coupled receptors (GPCRs), mGluR4, mGluR6, mGluR7 and mGluR8, …
Number of citations: 92 www.sciencedirect.com
M Amalric, S Lopez, C Goudet, G Fisone, G Battaglia… - …, 2013 - Elsevier
Restoring the balance between excitatory and inhibitory circuits in the basal ganglia, following the loss of dopaminergic (DA) neurons of the substantia nigra pars compacta, represents …
Number of citations: 74 www.sciencedirect.com
S Yin - 2013 - ir.vanderbilt.edu
Metabotropic glutamate receptors (mGlus) are a group of Family C Seven Transmembrane Spanning Receptors that play important roles in modulating signaling transduction, …
Number of citations: 3 ir.vanderbilt.edu

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